6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide
Description
Chemical Nomenclature and Structural Features
6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide is systematically named according to International Union of Pure and Applied Chemistry nomenclature guidelines, reflecting its complex bicyclic structure with specific functional group substitutions. The compound bears the Chemical Abstracts Service registry number 1135282-88-0 and possesses the molecular formula C8H7FN4O with a molecular weight of 194.17 grams per mole. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(C1=CN2C=C(F)C=CC2=N1)NN, which delineates the precise atomic connectivity and functional group arrangements.
The molecular architecture of this compound consists of several distinctive structural elements that contribute to its unique chemical properties. The core structure features an imidazo[1,2-a]pyridine bicyclic system, which represents a fused heterocyclic framework combining imidazole and pyridine rings in a specific geometric arrangement. The fluorine atom is positioned at the 6-position of the imidazopyridine system, introducing significant electronic effects that influence the compound's reactivity and binding characteristics. The carbohydrazide functional group is attached at the 2-position, providing a reactive site for further chemical modifications and contributing to the compound's potential biological activity.
The presence of the fluorine substituent at the 6-position imparts distinct electronic and steric properties to the molecule, differentiating it from other halogenated analogs such as 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide, 6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide, and 6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide. The fluorine atom's high electronegativity and small atomic radius create unique interactions that influence the compound's overall molecular behavior, binding affinity, and biological activity compared to its halogenated counterparts. The carbohydrazide moiety contains both carbonyl and hydrazine functionalities, providing multiple sites for hydrogen bonding and coordination interactions that enhance the compound's versatility in chemical and biological applications.
Historical Context and Significance in Organic Chemistry
The development of imidazo[1,2-a]pyridine derivatives has represented a significant milestone in heterocyclic chemistry, with these compounds gaining recognition as privileged scaffolds in medicinal chemistry applications. The imidazopyridine framework has been identified as a "drug prejudice" scaffold due to its wide range of applications across various therapeutic areas, establishing its importance in pharmaceutical research and development. The systematic exploration of imidazo[1,2-a]pyridine chemistry has evolved over decades, with researchers developing increasingly sophisticated synthetic methodologies to access diverse structural variants.
The synthesis of imidazo[1,2-a]pyridines has undergone substantial evolution, with multiple strategic approaches being developed and refined over the past decade. These synthetic strategies encompass condensation reactions, multicomponent transformations, oxidative coupling processes, tandem reactions, aminooxygenation procedures, and hydroamination reactions. The diversity of available synthetic methods reflects the significant interest in this heterocyclic system and the ongoing efforts to develop efficient, scalable, and environmentally sustainable preparation methods.
The introduction of fluorine substituents into imidazopyridine structures represents a particularly important development in the field, as fluorinated heterocycles often exhibit enhanced biological activity and improved pharmacological properties. The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, with fluorinated compounds comprising a substantial portion of contemporary pharmaceutical agents. The specific case of this compound exemplifies this trend, combining the established biological relevance of the imidazopyridine core with the beneficial effects of fluorine substitution and the versatile reactivity of the carbohydrazide functional group.
Recent advances in synthetic methodology have enabled the efficient preparation of carbohydrazide derivatives through various approaches, including five-component cascade reactions that provide direct access to complex imidazopyridine structures. These methodological developments have significantly expanded the accessibility of diverse imidazopyridine derivatives, facilitating systematic structure-activity relationship studies and enabling the exploration of new therapeutic applications.
Research Objectives and Scope
The primary research objectives surrounding this compound encompass multiple interconnected areas of investigation that span synthetic methodology development, structural characterization, and biological activity evaluation. Contemporary research efforts focus on establishing efficient synthetic protocols for accessing this compound and its analogs, with particular emphasis on developing environmentally sustainable and economically viable preparation methods that can support larger-scale applications.
Synthetic chemistry research has concentrated on developing novel methodologies for constructing the imidazopyridine core structure while simultaneously introducing the fluorine substituent and carbohydrazide functionality in a controlled manner. Recent studies have demonstrated the successful implementation of multicomponent cascade reactions that enable the direct assembly of complex imidazopyridine structures through sequential bond-forming processes. These synthetic approaches typically involve the strategic combination of readily available starting materials under mild reaction conditions, providing access to diverse structural variants through modular synthetic strategies.
Structure-activity relationship investigations represent another critical research focus, aimed at understanding how specific structural modifications influence the compound's chemical and biological properties. Researchers have systematically explored the effects of various substituents on the imidazopyridine core, examining how changes in electronic properties, steric effects, and hydrogen bonding capabilities impact overall molecular behavior. These studies have provided valuable insights into the design principles governing the development of new therapeutic agents based on the imidazopyridine scaffold.
The scope of current research extends to comprehensive biological activity evaluations, encompassing antimicrobial, anticancer, and enzyme inhibition studies. Novel imidazo[1,2-a]pyridine-2-carbohydrazide derivatives have been designed, synthesized, and evaluated for cytotoxic activity against various cancer cell lines, providing important data on structure-activity relationships and therapeutic potential. These investigations have revealed promising biological activities that warrant further development and optimization.
Contemporary research methodologies employ advanced analytical techniques for comprehensive compound characterization, including nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography. These analytical approaches provide detailed information about molecular structure, conformational preferences, and intermolecular interactions that inform rational drug design efforts and synthetic strategy optimization.
| Research Area | Primary Focus | Key Methodologies | Expected Outcomes |
|---|---|---|---|
| Synthetic Methodology | Efficient preparation protocols | Multicomponent reactions, cascade processes | Scalable synthetic routes |
| Structural Analysis | Molecular characterization | Nuclear magnetic resonance, X-ray crystallography | Structure-property relationships |
| Biological Evaluation | Activity assessment | Cell-based assays, enzyme inhibition studies | Therapeutic potential identification |
| Computational Studies | Molecular modeling | Density functional theory, molecular dynamics | Rational design strategies |
Properties
IUPAC Name |
6-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4O/c9-5-1-2-7-11-6(8(14)12-10)4-13(7)3-5/h1-4H,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGROIUUKDEOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191504 | |
| Record name | 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135282-88-0 | |
| Record name | 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135282-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to obtain 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide involves the reaction of 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid with hydrazine hydrate under controlled laboratory conditions. This method is well-established and forms the basis for both small-scale laboratory synthesis and industrial production.
- Starting Material: 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
- Reagent: Hydrazine hydrate (N2H4·H2O)
- Conditions: Controlled temperature (typically mild heating), suitable solvent (e.g., ethanol or methanol), reaction time optimized for complete conversion.
The reaction proceeds via nucleophilic attack of hydrazine on the carboxylic acid group, forming the carbohydrazide derivative.
Industrial Production Methods
Industrial synthesis of this compound generally follows the same synthetic pathway but incorporates process optimizations such as:
- Use of continuous flow reactors for better heat and mass transfer.
- Automated reagent addition and monitoring to control reaction parameters precisely.
- Implementation of stringent quality control protocols to ensure product purity and batch-to-batch consistency.
- Optimization of solvent recovery and waste management for environmental compliance.
These improvements facilitate large-scale production while maintaining high purity and yield.
Chemical Reaction Analysis
This compound exhibits versatile chemical reactivity, allowing further functionalization and derivatization. The compound undergoes several types of reactions:
| Reaction Type | Reagents/Conditions | Description | Major Products |
|---|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room to slightly elevated temperature | Oxidizes hydrazide group, potentially yielding carboxylic acid derivatives | Imidazo[1,2-a]pyridine-2-carboxylic acids |
| Reduction | Sodium borohydride, lithium aluminum hydride; anhydrous solvents like THF or ethanol | Reduces functional groups, modifying hydrazide moiety | Modified carbohydrazide derivatives |
| Substitution | Amines, thiols, alkoxides; polar aprotic solvents such as DMSO or acetonitrile | Nucleophilic substitution at the 6-fluoro position | Substituted imidazo[1,2-a]pyridine derivatives |
These reactions allow tailoring the compound’s properties for specific biochemical or pharmaceutical applications.
Detailed Research Findings and Notes
- Reaction Efficiency: The hydrazine hydrate reaction typically achieves high conversion rates under mild heating (e.g., 60–80°C) over several hours, with yields commonly exceeding 70%.
- Purification: The crude product is purified via recrystallization, often using solvent mixtures such as ethyl acetate and hexane to achieve high purity (>95%).
- Stability: The compound is relatively stable under ambient conditions but should be stored in a dry, cool environment to prevent degradation.
- Scalability: The synthetic method is amenable to scale-up, with industrial processes employing continuous flow techniques to improve throughput and consistency.
Summary Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting Material | 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | Same as laboratory |
| Reagent | Hydrazine hydrate | Hydrazine hydrate |
| Solvent | Ethanol, methanol | Optimized solvent systems, often ethanol or methanol |
| Temperature | 60–80°C | Controlled via continuous flow reactors |
| Reaction Time | Several hours (3–8 h) | Optimized for continuous operation |
| Purification Method | Recrystallization (ethyl acetate/hexane) | Automated crystallization and filtration |
| Yield | >70% | >75%, optimized for scale |
| Product Purity | >95% | >98% with quality control |
Chemical Reactions Analysis
Types of Reactions
6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyridine-2-carboxylic acids, while reduction can produce imidazo[1,2-a]pyridine-2-carbohydrazides with modified functional groups .
Scientific Research Applications
Chemical Applications
Synthesis and Reagent Use
- Building Block : 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide serves as a crucial building block for the synthesis of more complex organic molecules. Its structural features allow it to participate in various organic transformations, making it valuable in synthetic chemistry.
- Reagent in Reactions : The compound is utilized as a reagent in chemical reactions, including oxidation and reduction processes. It can be oxidized using agents like hydrogen peroxide and reduced with sodium borohydride, showcasing its versatility in synthetic pathways.
Biological Applications
Antimicrobial and Anticancer Properties
- Biological Activity : Research indicates that this compound exhibits significant biological activity, particularly antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of various bacterial strains and cancer cell lines, making it a candidate for further pharmacological exploration.
- Mechanism of Action : The compound's mechanism involves binding to specific enzymes or receptors, which alters cellular signaling pathways and gene expression. This modulation can lead to therapeutic effects in targeted biological systems.
Medical Applications
Therapeutic Potential
- Drug Development : Due to its ability to interact with biological targets, this compound is being investigated as a potential therapeutic agent. Its unique structure may confer selectivity towards specific targets involved in disease processes, particularly in cancer therapy.
- Clinical Research : Ongoing clinical studies aim to evaluate the efficacy and safety of this compound in treating various diseases, including infections and malignancies. Preliminary results are promising but require further validation through extensive trials.
Industrial Applications
Material Development
- Functionalized Compounds : In industrial settings, this compound is utilized in the development of new materials. Its reactive sites allow for functionalization that can lead to the creation of advanced materials with tailored properties for specific applications.
- Synthesis of Intermediates : The compound is also employed as an intermediate in the production of other chemical products. Its synthesis processes are optimized for scalability and efficiency, facilitating its use in large-scale industrial applications.
Mechanism of Action
The mechanism of action of 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The fluoro group and carbohydrazide moiety play crucial roles in its binding affinity and activity . Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions and pathways involved .
Comparison with Similar Compounds
Key Structural Attributes
- Carbohydrazide Moiety : The hydrazide group at position 2 enables diverse functionalization, such as hydrazone or triazole formation, critical for biological activity modulation .
Comparison with Structural Analogues
Halogen-Substituted Derivatives
Key Differences :
Functional Group Variations
Key Differences :
Cytotoxic Activity
- 6-Fluoroimidazo[...]-carbohydrazide Derivatives : Exhibit IC₅₀ values in the micromolar range against MCF-7 (breast), HT-29 (colon), and K562 (leukemia) cell lines. Hydrazone derivatives (e.g., 7a-e ) show enhanced activity compared to triazole derivatives (11a-e ) .
- Chloro/Bromo Analogues: Limited cytotoxic data available, but bromo derivatives are noted for corrosion inhibition rather than anticancer activity .
Kinase Inhibition
- Hydrazone Derivatives : 6-Fluoro-containing hydrazones (e.g., 6a–6l ) inhibit receptor tyrosine kinases (c-Met), with fluorine likely enhancing binding through polar interactions .
- Non-Fluorinated Analogues: Substitution with nitro or methoxy groups (e.g., 6o, 6q) reduces kinase selectivity, emphasizing fluorine’s role in target specificity .
Physicochemical Properties
Key Insight : Fluorine’s smaller size and higher electronegativity may improve solubility and bioavailability compared to bulkier halogens .
Biological Activity
6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- SMILES : C1=CC2=NC(=CN2C=C1F)C(=O)O
- InChIKey : ZZRCDROTHZQIGY-UHFFFAOYSA-N
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The compound has been shown to induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated its effectiveness against human cancer cells with IC values in the low micromolar range, indicating potent cytotoxic effects .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .
The precise mechanism of action of this compound remains under investigation. However, it is believed to interact with key molecular targets such as protein kinases and enzymes involved in metabolic pathways. This interaction may disrupt normal cellular functions, leading to the observed biological effects .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals that variations in substituents significantly influence biological activity. The following table summarizes the biological activities of selected analogs:
| Compound Name | Anticancer Activity (IC µM) | Antimicrobial Activity | Notes |
|---|---|---|---|
| This compound | 5.0 | Moderate | Effective against various cancer lines |
| 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide | 10.0 | Low | Less potent than fluoro derivative |
| 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide | 8.0 | Moderate | Comparable activity to fluoro variant |
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound in vitro using human breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with an IC value of approximately 5 µM after 48 hours of treatment .
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of the compound against several pathogenic bacteria. The results indicated that it inhibited bacterial growth effectively at concentrations ranging from 50 to 100 µg/mL, showcasing its potential as an antimicrobial agent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
